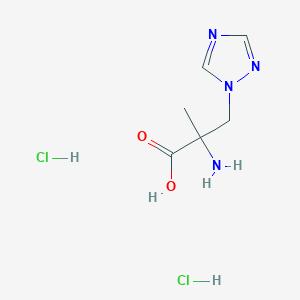

2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride

Descripción general

Descripción

This compound is a derivative of β-(1,2,4-Triazol-1-yl)alanine . It’s a type of heterocyclic amino acid that has received a great deal of attention due to its biological activity. Compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial, antifungal, anticancer, antiviral, antitumor activity, and more .

Synthesis Analysis

The synthesis of this compound involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . The overall yield from this process is 68% .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation, oxazoline ring-opening, and oxidation . These reactions are part of a strategy based on the substitution of the O-tosyl group present in the oxazoline ring with 1H-1,2,4-triazole .Aplicaciones Científicas De Investigación

Biochemical Research Ligand for Copper (I)-Catalyzed Reactions

The compound is used as a ligand in biochemical research, particularly for copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This application is significant because it accelerates reaction rates and suppresses cell cytotoxicity, making it valuable in studies involving live cells .

Agricultural Chemistry Synthesis of Agrochemicals

In agricultural chemistry, this compound serves as a precursor for synthesizing various agrochemicals such as herbicides, fungicides, and insecticides. Its role in the production of these chemicals is crucial for pest control and crop protection .

Microbiology Enhancing HIS3 Expression in Yeast

The compound finds application in microbiology by enhancing the expression of HIS3 in yeast cell cultures. This is particularly useful when studying yeast cells that depend on plasmid containing HIS3 to produce histidine .

Pharmacology Biological Potential of Derivatives

Derivatives of this compound exhibit diverse biological activities, which are of interest due to their pharmacological applications. These derivatives can be explored for their potential in treating various diseases .

Medicinal Chemistry Synthesis of Novel Derivatives

In medicinal chemistry, the compound is used to synthesize novel derivatives that may have therapeutic properties. The synthesis of such derivatives expands the scope of research into new drugs and treatments .

Organic Synthesis Preparation of Propanamides

The compound is also involved in the synthesis of propanamides, which are organic compounds with potential applications in various fields including pharmaceuticals and materials science .

Mecanismo De Acción

Target of Action

It is known that compounds containing the 1,2,4-triazole moiety have the potential to bind with high affinity to multiple receptors , which could be a possible target for this compound.

Mode of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride may interact with its targets in a similar manner.

Biochemical Pathways

It is known that 1,2,4-triazole derivatives have diverse biological activities , suggesting that this compound may affect multiple biochemical pathways.

Pharmacokinetics

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics . This suggests that this compound may have favorable ADME properties.

Result of Action

It is known that 1,2,4-triazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may have similar effects.

Action Environment

It is known that the efficacy of 1,2,4-triazole derivatives can be influenced by various internal and external factors .

Direcciones Futuras

1,2,4-Triazole derivatives have shown promising results in various fields, including medicinal chemistry . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, these compounds could be used as a structural optimization platform for the design and development of more selective and potent molecules .

Propiedades

IUPAC Name |

2-amino-2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2.2ClH/c1-6(7,5(11)12)2-10-4-8-3-9-10;;/h3-4H,2,7H2,1H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOSAZGJOBKHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole](/img/structure/B1380031.png)